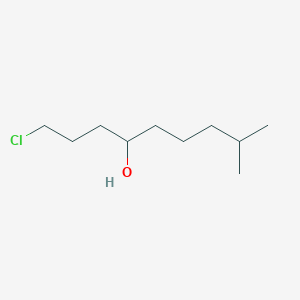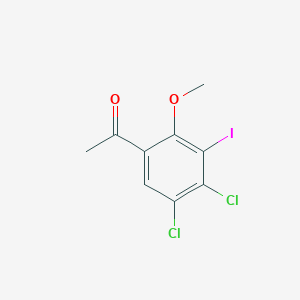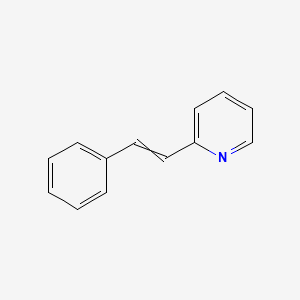
1-CHLORO-8-METHYLNONAN-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CHLORO-8-METHYLNONAN-4-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a nonane chain, which is substituted with a chlorine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-CHLORO-8-METHYLNONAN-4-OL can be synthesized through several methods. One common approach involves the chlorination of 8-methyl-4-nonanol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-CHLORO-8-METHYLNONAN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, hydrogen gas (H₂) with a metal catalyst.
Substitution: NaOH, KCN, under reflux conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Various substituted nonanols.
Aplicaciones Científicas De Investigación
1-CHLORO-8-METHYLNONAN-4-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-CHLORO-8-METHYLNONAN-4-OL exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, while the chlorine atom can act as a leaving group in substitution reactions. The molecular targets and pathways involved vary based on the context of use.
Comparación Con Compuestos Similares
- 1-Chloro-4-nonanol
- 1-Chloro-8-methyl-2-nonanol
- 1-Bromo-8-methyl-4-nonanol
Uniqueness: 1-CHLORO-8-METHYLNONAN-4-OL is unique due to its specific substitution pattern, which influences its reactivity and interactions. The presence of both a chlorine atom and a methyl group on the nonane chain provides distinct chemical properties compared to other similar compounds.
Propiedades
Número CAS |
54131-61-2 |
|---|---|
Fórmula molecular |
C10H21ClO |
Peso molecular |
192.72 g/mol |
Nombre IUPAC |
1-chloro-8-methylnonan-4-ol |
InChI |
InChI=1S/C10H21ClO/c1-9(2)5-3-6-10(12)7-4-8-11/h9-10,12H,3-8H2,1-2H3 |
Clave InChI |
UCVPXWNVYREMER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(CCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione](/img/structure/B8764994.png)
![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B8764998.png)
![methyl 3-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B8765009.png)



